molecular formula C15H10BrN3 B024930 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine CAS No. 100366-68-5

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

Cat. No.: B024930
CAS No.: 100366-68-5
M. Wt: 312.16 g/mol
InChI Key: NOECZPHCYMKZOF-UHFFFAOYSA-N
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Description

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine typically involves the bromination of pyridine derivatives. One common method involves the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Amino-6-bromopyridine
  • 6-Bromo-2,2’-bipyridine

Uniqueness

What sets 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine apart from similar compounds is its unique structure featuring multiple pyridine rings and a bromine atom. This structure imparts distinct electronic properties and reactivity, making it particularly useful in specialized applications such as advanced material development and targeted drug design .

Properties

IUPAC Name

2-bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-9-4-8-14(19-15)13-7-3-6-12(18-13)11-5-1-2-10-17-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECZPHCYMKZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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